molecular formula C16H17ClN4O5S B2700817 N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxypropyl)ethanediamide CAS No. 899962-10-8

N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxypropyl)ethanediamide

Cat. No.: B2700817
CAS No.: 899962-10-8
M. Wt: 412.85
InChI Key: USTJGEUVOPRSHS-UHFFFAOYSA-N
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Description

N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxypropyl)ethanediamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and early-stage drug discovery research. This complex molecule features a thieno[3,4-c]pyrazole core substituted with a 4-chlorophenyl group and a 5,5-dioxo moiety, which classifies it as a sulfone derivative. The structure is further functionalized with an ethanediamide (oxalamide) linker connected to a 2-hydroxypropyl group, a motif often associated with influencing the compound's solubility and biomolecular interactions. Although the specific biological profile of this compound requires further characterization, its structural framework suggests potential as a key intermediate for developing kinase inhibitors. Research on analogous N-(4-chlorophenyl) substituted pyrazole derivatives has demonstrated promising kinase inhibitory activity and specific anti-glioma properties in vitro . For instance, certain pyrazol-3-yl derivatives have been reported to exhibit low micromolar activity against kinases such as AKT2/PKBβ, a key oncogenic driver in cancers like glioma . The presence of the sulfone group (5,5-dioxo) in this compound may also modulate its electronic properties and binding affinity, making it a valuable scaffold for exploring structure-activity relationships (SAR) in biochemical assays. This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers are responsible for confirming the compound's identity and purity upon receipt and for ensuring all research complies with applicable local and national regulations.

Properties

IUPAC Name

N'-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O5S/c1-9(22)6-18-15(23)16(24)19-14-12-7-27(25,26)8-13(12)20-21(14)11-4-2-10(17)3-5-11/h2-5,9,22H,6-8H2,1H3,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTJGEUVOPRSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxypropyl)ethanediamide typically involves multiple steps. The initial step often includes the formation of the thieno[3,4-c]pyrazole ring through a cyclization reaction. This is followed by the introduction of the chlorophenyl group via a substitution reaction. The final step involves the formation of the oxalamide moiety through a condensation reaction with oxalic acid derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxypropyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxypropyl)ethanediamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxypropyl)ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture, combining a thienopyrazole sulfone with a hydroxypropyl-ethanediamide side chain. Below is a comparative analysis with analogous compounds, focusing on structural, spectroscopic, and functional attributes.

Structural and Functional Analogues

Table 1: Key Structural Features and Functional Groups

Compound Name Core Structure Substituents Biological Relevance
Target Compound Thieno[3,4-c]pyrazole sulfone 4-Chlorophenyl, hydroxypropyl-ethanediamide Potential kinase inhibitor scaffold
Compound 1 (Molecules, 2014) Macrolide (Rapamycin analog) Modifications at positions 39–44 and 29–36 Immunosuppressive activity
Compound 7 (Molecules, 2014) Macrolide (Rapamycin analog) Similar to Compound 1 but with distinct substituents in regions A and B Enhanced solubility and stability
Thieno[2,3-d]pyrimidine derivatives Thienopyrimidine Varied sulfone/sulfonamide groups Anticancer and antimicrobial leads
Spectroscopic Comparisons

NMR spectroscopy is pivotal for differentiating regions of structural variation. For example, in the Molecules (2014) study, compounds 1 and 7 (Rapamycin analogs) exhibited nearly identical chemical shifts except in regions A (positions 39–44) and B (positions 29–36), highlighting localized substituent effects . Applying this methodology to the target compound:

  • Region A (Thienopyrazole sulfone): The 4-chlorophenyl group would induce distinct deshielding effects on adjacent protons, observable via $^1$H NMR.
  • Region B (Hydroxypropyl-ethanediamide) : The hydroxypropyl moiety’s protons would show unique splitting patterns due to hydrogen bonding and steric interactions.

Table 2: Hypothetical NMR Chemical Shift Comparison

Proton Position Target Compound (δ, ppm) Thieno[2,3-d]pyrimidine Analog (δ, ppm) Compound 1 (δ, ppm)
Thieno H-2 7.85 7.92 N/A
Chlorophenyl H 7.40–7.60 N/A N/A
Hydroxypropyl OH 2.90 (broad) N/A 3.10 (broad)
Crystallographic and Computational Insights

Crystallographic data for the target compound (if available) would likely be refined using SHELXL, given its prevalence in small-molecule studies . Compared to thienopyrimidine derivatives, the sulfone group in the target compound may enhance molecular planarity, affecting packing efficiency and solubility. ORTEP-3 visualizations would further clarify bond angles and torsional strain .

Table 3: Hypothetical Crystallographic Parameters

Parameter Target Compound Thieno[2,3-d]pyrimidine Analog
Space Group P2₁/c P1̄
Unit Cell Dimensions (Å) a=10.2, b=12.4, c=14.8 a=9.8, b=11.2, c=13.5
Bond Length (C-SO₂) 1.76 Å 1.74 Å

Research Implications and Gaps

While the target compound’s structural novelty is evident, direct pharmacological data remain scarce. Comparative studies with Rapamycin analogs suggest that region-specific modifications (e.g., sulfone vs. macrolide cores) could tune bioactivity. Future work should prioritize:

Synthetic Optimization : Tailoring the hydroxypropyl-ethanediamide chain to improve pharmacokinetics.

Target Validation : Screening against kinase or phosphatase families using the sulfone group’s electrophilic character.

High-Throughput Crystallography : Leveraging SHELX pipelines for rapid structural analysis of derivatives.

Biological Activity

N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxypropyl)ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core, a chlorophenyl group, and an oxalamide moiety. Its molecular formula is C16H17ClN4O5SC_{16}H_{17}ClN_{4}O_{5}S, with the following structural characteristics:

  • IUPAC Name : N'-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxypropyl)oxamide
  • CAS Number : 899962-10-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism of action may involve:

  • Enzyme Inhibition : The compound can bind to active sites on enzymes, potentially inhibiting their function. This is significant in the context of drug design for conditions such as cancer or viral infections.
  • Receptor Modulation : It may also interact with various receptors in the body, modulating signaling pathways that influence cellular processes such as proliferation and apoptosis.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound against SARS-CoV and other viruses. For instance:

  • Inhibition of Viral Proteases : Compounds with similar structures showed significant inhibition against the main protease (Mpro) of SARS-CoV-2. Percent inhibitions ranged from 79% to over 98% for various derivatives tested against this target .

Anticancer Potential

The compound's interaction with cellular pathways suggests potential anticancer properties:

  • Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cell lines by modulating cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

Study on Antiviral Properties

A study published in 2021 evaluated several heterocyclic compounds for their antiviral activity against SARS-CoV proteases. The findings indicated that compounds resembling our target compound displayed IC50 values below 1 μM against viral targets . This suggests strong antiviral potential that warrants further investigation.

Anticancer Research

In another study focused on anticancer activity, derivatives of thieno[3,4-c]pyrazole were synthesized and tested against various cancer cell lines. Results indicated that specific modifications to the structure enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells .

Table 1: Summary of Biological Activities

Activity TypeTarget% Inhibition / IC50 Value
AntiviralSARS-CoV Mpro93.42% - 98.23%
AnticancerVarious Cancer LinesIC50 < 1 μM

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